Heptan-3-amine hydrochloride

Description

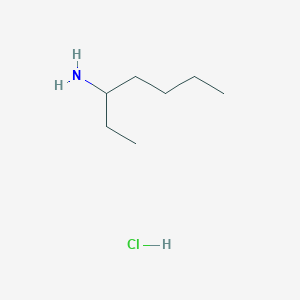

Heptan-3-amine hydrochloride is a secondary amine salt with a linear aliphatic structure, consisting of a seven-carbon chain where the amine group (-NH2) is located at the third carbon. The hydrochloride form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

heptan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-3-5-6-7(8)4-2;/h7H,3-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNMTKYRAKUZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100911-65-7 | |

| Record name | heptan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptan-3-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of heptan-3-amine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out in an aqueous solution at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale reaction of heptan-3-amine with hydrochloric acid. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Heptan-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

Reduction Reactions: It can be reduced to form primary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acid chlorides, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Alkylated amines or amides.

Oxidation Reactions: Amides or nitriles.

Reduction Reactions: Primary amines.

Scientific Research Applications

Biochemical Research

Heptan-3-amine hydrochloride is utilized in biochemical studies, particularly in the exploration of enzyme activity and metabolic pathways. For example, research has demonstrated its role in the activity of amine dehydrogenases, which are critical for the biosynthesis of various amines from ketones and aldehydes . This compound can serve as a substrate or product in enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms.

Pharmaceutical Development

The compound has potential applications in drug development, particularly as a building block for synthesizing new pharmaceuticals. Its structure can be modified to produce derivatives that may exhibit therapeutic effects against various diseases, including neurological disorders and cancer. For instance, its derivatives have been explored for their antihistaminic properties, which could lead to the development of new antihistamine drugs .

Chemical Synthesis

This compound serves as a precursor in organic synthesis. It can be transformed into other functionalized amines or cyclic compounds through various chemical reactions such as reductive amination or cyclization processes . This versatility makes it a significant reagent in synthetic organic chemistry.

Case Study 1: Enzyme Activity Evaluation

In a study evaluating the activity of amine dehydrogenases, this compound was tested alongside other substrates to determine its efficacy in producing specific amines. The results indicated that certain enzymes displayed high activity towards this compound, suggesting its utility in enzymatic assays and potential applications in biocatalysis .

Case Study 2: Antihistaminic Drug Development

Research into derivatives of this compound has led to the identification of compounds with significant antihistaminic activity. These findings highlight the potential for developing new medications targeting allergic reactions and related conditions .

Mechanism of Action

The mechanism of action of heptan-3-amine hydrochloride involves its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear Aliphatic Amine Hydrochlorides

Pentan-3-amine Hydrochloride

- Molecular Formula : C5H13N·HCl

- Molecular Weight : 123.62 g/mol

- SMILES :

NC(CC)CC.Cl - Key Features: A shorter-chain analog (C5 vs. C7), with higher solubility in water due to reduced hydrophobicity.

Heptan-3-amine Hydrochloride (Inferred Properties)

- Molecular Formula : C7H16N·HCl (predicted)

Bicyclic Amine Hydrochlorides

Bicyclo[3.1.1]this compound

- Molecular Formula : C7H13N·HCl

- Molecular Weight : 148.64 g/mol (calculated)

- SMILES :

C1C2CC1CC(C2)N.Cl - Structural Impact : The bicyclic framework introduces steric hindrance, reducing reactivity compared to linear amines. Predicted collision cross-section (CCS) values for adducts range from 114.3–124.6 Ų, indicating compact gas-phase ion mobility .

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine Hydrochloride

Fluorinated Bicyclic Amine Derivatives

7,7-Difluorobicyclo[4.1.0]this compound

- Molecular Formula : C7H11F2N·HCl

- Molecular Weight : 183.63 g/mol

- Impact of Fluorine: Electron-withdrawing fluorine atoms increase polarity and may alter binding affinity in drug-receptor interactions. No literature data are available, highlighting a research gap .

Data Table: Comparative Analysis

Biological Activity

Heptan-3-amine hydrochloride, a bicyclic amine compound, has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its chemical reactivity and biological interactions. The amine functional group is pivotal in mediating various biological effects, including receptor binding and modulation of enzymatic activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive properties.

- Enzyme Modulation : It can act as an inhibitor or activator of various enzymes, affecting metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

- Cytotoxic Effects : In vitro studies have shown that the compound may induce cytotoxicity in cancer cell lines, suggesting a role in cancer therapy.

- Neuropharmacological Effects : Its interaction with central nervous system receptors may lead to anxiolytic or antidepressant effects.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuropharmacological | Potential anxiolytic effects observed |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

- Cytotoxicity Assessment : In a controlled laboratory setting, this compound was tested on several human cancer cell lines. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications.

- Neuropharmacological Evaluation : Research involving animal models assessed the anxiolytic effects of this compound. Behavioral tests indicated reduced anxiety-like behaviors compared to control groups, supporting its potential use in anxiety disorders .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound through novel drug delivery systems. For instance, lipid-based carriers have been shown to improve the stability and therapeutic efficacy of the compound in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.